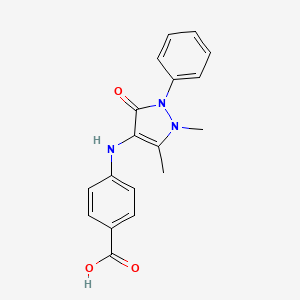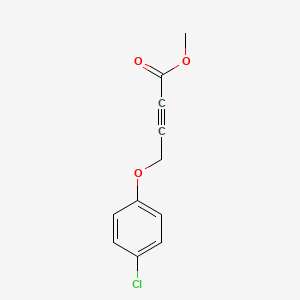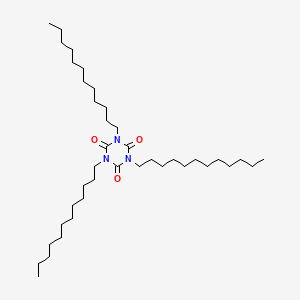
1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound belonging to the triazine family This compound is characterized by a six-membered ring containing alternating carbon and nitrogen atoms, with three dodecyl groups attached to the nitrogen atoms The trione functionality indicates the presence of three carbonyl groups within the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of dodecyl isocyanate. The reaction typically involves the use of a catalyst such as a tertiary amine or a metal salt to facilitate the formation of the triazine ring. The reaction is carried out under mild conditions, often at room temperature, to ensure high chemoselectivity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming triazine alcohols.
Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Triazine oxides.
Reduction: Triazine alcohols.
Substitution: Triazine derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trione:
Uniqueness: 1,3,5-Tridodecyl-1,3,5-triazinane-2,4,6-trione is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and enhance its potential for use in surfactants and emulsifiers. Additionally, its ability to form stable complexes with various molecules makes it a valuable compound in drug delivery and materials science .
Eigenschaften
CAS-Nummer |
33870-02-9 |
|---|---|
Molekularformel |
C39H75N3O3 |
Molekulargewicht |
634.0 g/mol |
IUPAC-Name |
1,3,5-tridodecyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C39H75N3O3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37(43)41(35-32-29-26-23-20-17-14-11-8-5-2)39(45)42(38(40)44)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI-Schlüssel |
ZHPNPLXZTLFFKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


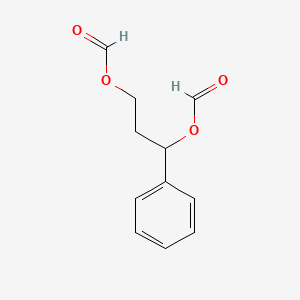



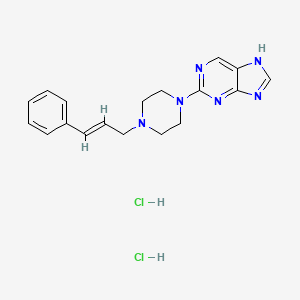
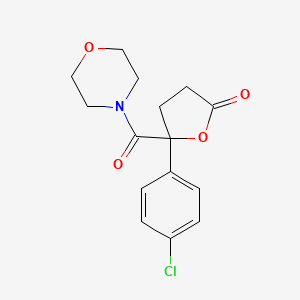
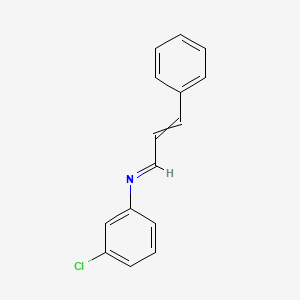
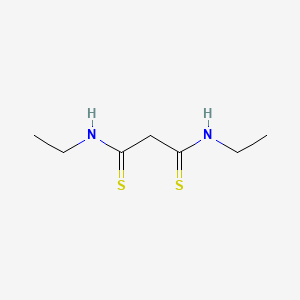

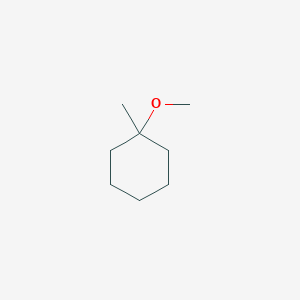
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
